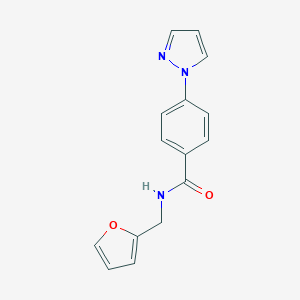![molecular formula C16H15N3O4S B230152 [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone, also known as NBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NBPM is a heterocyclic compound that contains a piperazine ring, a thiophene ring, and a benzoyl group. The chemical structure of NBPM makes it a versatile compound that can be used in the synthesis of other compounds and as a research tool in various scientific studies.
Mécanisme D'action
The mechanism of action of [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone is not well understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been shown to have several biochemical and physiological effects in the body. It has been shown to improve cognitive function, reduce inflammation, and have anti-tumor properties. [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone in lab experiments is its versatility. [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone can be used as a starting material for the synthesis of various compounds, making it a valuable tool in medicinal chemistry. However, one of the limitations of using [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone is its potential toxicity. [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone in scientific research. One potential direction is the development of new drugs that can be used in the treatment of cancer and neurological disorders. [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone can be used as a starting material for the synthesis of these drugs, making it a valuable tool for drug discovery. Another future direction is the use of [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone in the development of new imaging agents for diagnostic purposes. [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been shown to have fluorescent properties, which can be used in imaging studies.
Conclusion:
In conclusion, [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone is a versatile compound that has potential applications in various scientific research fields. Its unique chemical properties make it a valuable tool in medicinal chemistry, drug discovery, and imaging studies. While there are limitations to its use, the future directions for the use of [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone in scientific research are promising.
Méthodes De Synthèse
The synthesis of [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone is a complex process that requires several steps. One of the most commonly used methods for synthesizing [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone is the reaction between 4-nitrobenzoyl chloride and piperazine in the presence of a base. This reaction yields 4-(4-nitro-benzoyl)-piperazine, which is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to form [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone.
Applications De Recherche Scientifique
[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been used extensively in various scientific research studies due to its unique chemical properties. One of the most significant applications of [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been used in the synthesis of drugs that have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
Formule moléculaire |
C16H15N3O4S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(4-nitrophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H15N3O4S/c20-15(12-3-5-13(6-4-12)19(22)23)17-7-9-18(10-8-17)16(21)14-2-1-11-24-14/h1-6,11H,7-10H2 |
Clé InChI |
SGWNRIGPTSZLTA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)